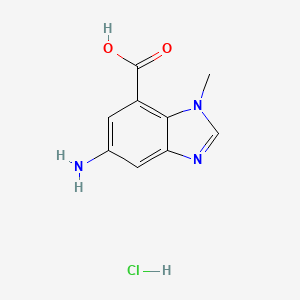

5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride

Description

5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is a benzodiazole derivative characterized by a fused bicyclic aromatic system with:

- A methyl group at the 1-position.

- An amino group at the 5-position.

- A carboxylic acid moiety at the 7-position.

- A hydrochloride salt form, enhancing solubility in polar solvents .

The benzodiazole core enables π-π stacking and dipole interactions, while the substituents modulate electronic properties and biological activity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

6-amino-3-methylbenzimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.ClH/c1-12-4-11-7-3-5(10)2-6(8(7)12)9(13)14;/h2-4H,10H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYPCWYIAPRWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC(=CC(=C21)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: : The synthesis begins with the appropriate starting materials, such as 1-methyl-1H-benzodiazole-7-carboxylic acid and an appropriate amine source.

Reaction Conditions: : The reaction is usually carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the desired compound.

Purification: : The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents at various positions on the benzodiazole ring.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

Biology: : The compound is used in biological studies to investigate its interactions with various biomolecules.

Medicine: : It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

5-Fluoro-1H-1,3-benzodiazole-7-carboxylic Acid Hydrochloride

Key Differences :

- Substituent: Fluorine at the 5-position instead of an amino group.

- Electronic Effects: Fluorine’s electronegativity increases electrophilicity and alters hydrogen bonding compared to the electron-donating amino group.

- Solubility : The hydrochloride salt enhances polar solvent solubility, similar to the target compound .

| Property | Target Compound | 5-Fluoro Analog |

|---|---|---|

| 5-Position Substituent | -NH₂ (amino) | -F (fluoro) |

| Electrophilicity | Moderate | High |

| Hydrogen Bonding Capacity | Strong (NH₂) | Weak (F) |

| Solubility (Polar Solvents) | High (HCl salt) | High (HCl salt) |

Applications: The fluorine analog’s enhanced electrophilicity may favor reactions requiring electron-deficient aromatic systems, while the amino group in the target compound could improve binding to biological targets .

2-Amino-1H-1,3-benzodiazole-7-carboxylic Acid

Key Differences :

- Substituent Position: Amino group at the 2-position instead of the 5-position.

- Electronic Effects : Positional isomerism alters charge distribution and π-π stacking efficiency.

- Synthetic Utility: The 2-amino derivative is priced lower (€28–158/g) compared to the target compound, suggesting differences in synthetic complexity .

| Property | Target Compound | 2-Amino Analog |

|---|---|---|

| Amino Group Position | 5 | 2 |

| Charge Distribution | Electron-rich at 5-position | Electron-rich at 2-position |

| Market Price (1g) | Not reported | €158 |

Implications: The positional isomerism may influence binding specificity in drug design or catalytic activity in organocatalysis.

3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride

Key Differences :

- Core Structure: Indazole (two adjacent nitrogen atoms) vs. benzodiazole (non-adjacent nitrogens).

- Substituent : Phenyl group at the 3-position.

- Bioactivity : Indazole derivatives are explored for kinase inhibition, whereas benzodiazoles may target angiotensin receptors (e.g., Candesartan) .

| Property | Target Compound | 3-Phenyl Indazole Analog |

|---|---|---|

| Core Structure | 1,3-Benzodiazole | Indazole |

| Nitrogen Positions | 1 and 3 | 1 and 2 |

| Functional Groups | -NH₂, -COOH | -Ph, -COOH |

Applications : Indazoles often exhibit higher metabolic stability due to their fused ring system, while benzodiazoles may offer better solubility .

Benzodithiazine Derivatives (e.g., Compound 15)

Key Differences :

- Core Structure : Benzodithiazine (sulfur atoms) vs. benzodiazole (nitrogen atoms).

- Substituents : Chlorine and methyl groups in benzodithiazines (e.g., compound 15: 6-chloro-7-methyl).

| Property | Target Compound | Benzodithiazine Derivative |

|---|---|---|

| Heteroatoms | N, N | S, S |

| Electrophilicity | Moderate | High (due to Cl) |

| Solubility | High (HCl salt) | Low (non-ionic substituents) |

Applications : Benzodithiazines are often used in materials science for their thermal stability, whereas benzodiazoles are more common in pharmaceuticals .

Benzoxazole Derivatives (e.g., Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates)

Key Differences :

- Core Structure : Benzoxazole (oxygen atom) vs. benzodiazole (nitrogen atom).

- Hydrogen Bonding : Oxygen in benzoxazole participates in stronger hydrogen bonds than nitrogen in benzodiazole.

- Synthesis : Benzoxazoles are synthesized via cyclization with aryl acids, differing from benzodiazole pathways .

| Property | Target Compound | Benzoxazole Analog |

|---|---|---|

| Heteroatom | N | O |

| Hydrogen Bond Acceptor | Moderate | Strong |

| Synthetic Route | Hydrazine-based cyclization | Aryl acid cyclization |

Implications : Benzoxazoles may exhibit better bioavailability due to oxygen’s hydrogen-bonding capacity .

Biological Activity

5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is a heterocyclic compound belonging to the benzodiazole family. Its unique structural features include an amino group, a methyl group, and a carboxylic acid group attached to a benzodiazole ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid exhibits significant antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid | MRSA ATCC 43300 | < 1 |

| 5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.98 |

These results indicate that the compound has potent antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells.

Anticancer Activity Data

| Cell Line | Effect | IC50 (µM) |

|---|---|---|

| A549 | Significant growth inhibition | 15 |

| Fibroblasts | Minimal effect | >50 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.

The biological activity of 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can engage in ionic interactions. These interactions may modulate the activity of enzymes or receptors involved in bacterial growth and cancer cell proliferation.

Case Studies

Several case studies have explored the compound's potential therapeutic applications:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity against MRSA and found that the compound significantly inhibited biofilm formation, which is critical in treating chronic infections.

- Cancer Treatment : In another study, the compound was tested against a panel of cancer cell lines, revealing its potential as an anticancer agent with a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.